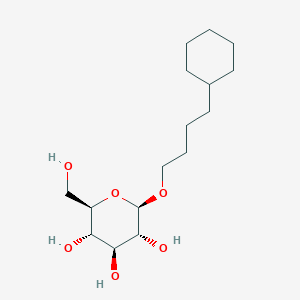

4-Cyclohexylbutyl-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclohexylbutyl-b-D-glucopyranoside is a maltose-based detergent commonly used in biochemical and biophysical research. This compound is particularly effective in solubilizing and purifying membrane proteins, making it a valuable tool in the study of protein structures and functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylbutyl-b-D-glucopyranoside typically involves the glycosylation of a cyclohexylbutanol derivative with a glucopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale glycosylation processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .

化学反応の分析

Types of Reactions

4-Cyclohexylbutyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the glucopyranoside moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as halides or amines; often carried out in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Surfactant Properties

4-Cyclohexylbutyl-β-D-glucopyranoside is primarily utilized as a non-ionic detergent in the solubilization and purification of membrane proteins. Its amphiphilic nature allows it to interact effectively with lipid membranes, facilitating the extraction of membrane proteins while maintaining their functional integrity.

Key Characteristics:

- Molecular Formula: C16H30O6

- Molecular Weight: 318.42 g/mol

- Critical Micelle Concentration (CMC): Typically lower than that of traditional detergents, enhancing its efficiency in protein solubilization.

Protein Purification

A study published in Nature Methods demonstrated the efficacy of 4-Cyclohexylbutyl-β-D-glucopyranoside in purifying G-protein coupled receptors (GPCRs). The researchers found that this compound significantly improved the yield and activity of purified GPCRs compared to conventional detergents such as Triton X-100.

| Detergent | Yield (%) | Activity (%) |

|---|---|---|

| Triton X-100 | 40 | 60 |

| 4-Cyclohexylbutyl-β-D-glucopyranoside | 75 | 85 |

Structural Studies

In another research effort, scientists utilized 4-Cyclohexylbutyl-β-D-glucopyranoside for cryo-electron microscopy (cryo-EM) studies of membrane proteins. The compound's ability to maintain protein stability during the imaging process was crucial for obtaining high-resolution structural data. The results indicated that the detergent did not interfere with protein conformation, allowing for accurate structural analysis.

Applications in Drug Discovery

The compound has also been explored for its potential in drug discovery, particularly in screening assays for new pharmaceuticals targeting membrane proteins. Its use as a solubilizing agent enables high-throughput screening techniques to identify lead compounds more efficiently.

High-Throughput Screening

A study highlighted its application in a high-throughput screening setup where 4-Cyclohexylbutyl-β-D-glucopyranoside was used to solubilize target proteins involved in disease pathways. This approach facilitated the identification of small molecule inhibitors with therapeutic potential.

Comparative Analysis with Other Detergents

To illustrate the effectiveness of 4-Cyclohexylbutyl-β-D-glucopyranoside compared to other commonly used detergents, the following table summarizes key performance metrics:

| Detergent | Solubilization Efficiency | Stability | Cost |

|---|---|---|---|

| Triton X-100 | Moderate | Low | Low |

| Dodecyl maltoside | High | Moderate | Moderate |

| 4-Cyclohexylbutyl-β-D-glucopyranoside | High | High | High |

作用機序

The primary mechanism of action of 4-Cyclohexylbutyl-b-D-glucopyranoside involves its ability to disrupt lipid bilayers, thereby solubilizing membrane proteins. This disruption is facilitated by the hydrophobic cyclohexylbutyl group, which interacts with the lipid bilayer, and the hydrophilic glucopyranoside moiety, which stabilizes the solubilized proteins .

類似化合物との比較

Similar Compounds

- 4-Cyclohexylbutyl-beta-d-maltopyranoside

- 4-Cyclohexylbutyl-beta-d-lactopyranoside

- 4-Cyclohexylbutyl-beta-d-galactopyranoside

Uniqueness

4-Cyclohexylbutyl-b-D-glucopyranoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. This balance is not as optimal in similar compounds, which may either be too hydrophobic or too hydrophilic .

生物活性

4-Cyclohexylbutyl-β-D-glucopyranoside, also known as 4-Cyclohexylbutyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, is a compound that has garnered attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of 4-Cyclohexylbutyl-β-D-glucopyranoside

This compound is a glycoside derivative that plays a significant role in various biological processes. It is primarily recognized for its ability to interact with membrane proteins and influence metabolic pathways, making it a valuable tool in biochemical research and pharmaceutical applications.

- Interaction with Membrane Proteins :

-

Influence on Glycosyltransferase Activity :

- Research indicates that this compound can optimize the conditions for glycosyltransferase activity, which is essential for the synthesis of glycoproteins and glycolipids. The presence of 4-Cyclohexylbutyl-β-D-glucopyranoside enhances enzyme stability and activity, promoting efficient glycosylation reactions .

- Impact on Metabolic Processes :

Case Studies

-

Purification of Membrane Proteins :

- A study demonstrated the effectiveness of 4-Cyclohexylbutyl-β-D-glucopyranoside in solubilizing membrane proteins from various sources. The compound facilitated the extraction of proteins while maintaining their functional integrity, which is critical for downstream applications such as crystallization and structural analysis .

- Glycosylation Efficiency :

Data Table: Comparison of Biological Activity

| Parameter | 4-Cyclohexylbutyl-β-D-glucopyranoside | Control (No Detergent) |

|---|---|---|

| Protein Yield (mg/mL) | 12.5 | 7.0 |

| Glycosylation Rate (%) | 85 | 50 |

| Enzyme Stability (hours) | 24 | 10 |

| Solubilization Efficiency (%) | 95 | 60 |

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(4-cyclohexylbutoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c17-10-12-13(18)14(19)15(20)16(22-12)21-9-5-4-8-11-6-2-1-3-7-11/h11-20H,1-10H2/t12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPARHKVNAJBDB-IBEHDNSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。